Cas no 70010-49-0 (Benzenamine, 4,4'-(2,5-thiophenediyl)bis-)
70010-49-0 structure
Product Name:Benzenamine, 4,4'-(2,5-thiophenediyl)bis-
CAS No:70010-49-0
MF:C16H14N2S
MW:266.360762119293
CID:1740446
PubChem ID:21788024
Update Time:2025-04-21
Benzenamine, 4,4'-(2,5-thiophenediyl)bis- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4,4'-(2,5-thiophenediyl)bis-
- 2,5-bis(4-aminophenyl)thiophene
- CHEMBL382007
- PD181802
- BDBM50178547
- SCHEMBL6751854
- 4-(5-(4-aminophenyl)thiophen-2-yl)benzenamine
- 2,5-Bis(4-aminophenylenesulfanyl) thiophene
- DA-27249
- 70010-49-0
-
- Inchi: 1S/C16H14N2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2
- InChI Key: QUVIYFJRWXKEKM-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1C1C=CC(=CC=1)N)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 266.08792
- Monoisotopic Mass: 266.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3A^2
- XLogP3: 3.6
Experimental Properties
- PSA: 52.04
Benzenamine, 4,4'-(2,5-thiophenediyl)bis- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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